For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidapril
Introduction
Imidapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of essential hypertension and chronic heart failure.[1][2] As a prodrug, Imidapril is metabolically hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[3] Imidaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3][4] This document provides a detailed overview of the chemical properties of Imidapril, its synthesis, and its mechanism of action.
Chemical Properties of Imidapril and Imidapril Hydrochloride
Imidapril is a dipeptide derivative belonging to the class of imidazolidines.[2][3] It is characterized by its complex stereochemistry and its formulation as a hydrochloride salt to improve stability and solubility.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value (Imidapril) | Value (Imidapril HCl) | Source |
| Molecular Formula | C₂₀H₂₇N₃O₆ | C₂₀H₂₈ClN₃O₆ | [3][5] |
| Molecular Weight | 405.44 g/mol | 441.91 g/mol | [3][6] |
| CAS Number | 89371-37-9 | 89396-94-1 | [3][5] |
| Melting Point | 195-197°C | N/A | [7] |
| pKa (Strongest Acidic) | 3.49 | 3.49 | [8][9] |
| pKa (Strongest Basic) | 5.22 | 5.22 | [8][9] |
| Water Solubility | N/A | 0.447 mg/mL | [8][9] |
| DMSO Solubility | N/A | ≥ 16.5 mg/mL[4], 88 mg/mL[6] | [4][6] |
| Ethanol Solubility | N/A | ~0.25 mg/mL[10], 29 mg/mL[6] | [6][10] |
| logP | -0.7 | -0.23 | [3][8] |
| Polar Surface Area | 116.25 Ų | 116.25 Ų | [8][9] |
IUPAC Name: (4S)-3-{(2S)-2-[((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1] Its hydrochloride salt is also referred to as TA-6366.[4][10]
Stability: Imidapril hydrochloride has been noted to have stability issues, particularly when prepared using certain methods.[11] Under conditions of high temperature (373 K) and low humidity, it can degrade via dehydration and intramolecular cyclization to form a diketopiperazine derivative.[12] A more stable form can be produced by altering the final de-esterification and salt formation steps in the synthesis.[11][13]
Synthesis of Imidapril Hydrochloride
The synthesis of Imidapril has been approached through various routes, often involving the coupling of key chiral intermediates.[14] A common strategy involves the coupling of an activated N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine derivative with a protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester, followed by deprotection.[14]
One described method focuses on an improved final step to enhance the stability of the resulting hydrochloride salt.[11][13] This involves the de-esterification of a tertiary butyl-protected intermediate using sulfuric acid in 1,4-dioxane, followed by the formation of the hydrochloride salt.[11][13]
Experimental Protocol: De-esterification and Salt Formation
This protocol is adapted from a published methodology for producing a stable form of Imidapril hydrochloride from its t-butyl ester precursor.[11][15]
Objective: To hydrolyze the tertiary butyl ester of the Imidapril precursor and form the stable hydrochloride salt.
Starting Material: (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-tertiary butyl(1-methyl-2-oxoimidazoline)-4-carboxylic acid ester.
Reagents and Solvents:
-
1,4-Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isopropyl Alcohol (IPA)
-
Hydrogen Chloride (HCl) in Isopropyl Alcohol
-
Sodium Bicarbonate (for workup)
Procedure:
-
De-esterification:
-
Dissolve the starting t-butyl ester intermediate in 1,4-dioxane.
-
To this solution, slowly add a solution of concentrated sulfuric acid in 1,4-dioxane at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
The workup for this step involves neutralization with a base like sodium bicarbonate to manage the environmentally hazardous sulfur trioxide gas that may be generated.[15]
-
-
Hydrochloride Salt Formation:
-
Following the successful de-esterification, the resulting free acid of Imidapril is isolated.
-
The isolated product is then dissolved in isopropyl alcohol.
-
A solution of hydrogen chloride in isopropyl alcohol is added to the mixture to precipitate the Imidapril hydrochloride salt.
-
The reaction mass is cooled to 0-5°C to ensure complete precipitation.
-
The precipitated white solid is filtered, washed with chilled isopropyl alcohol, and dried to afford the final Imidapril hydrochloride product.[15]
-
This method is reported to yield a more stable product compared to methods using dry HCl gas in 1,4-dioxane for the de-alkylation step.[11][13]
Caption: A simplified workflow for the final steps of Imidapril synthesis.
Mechanism of Action: Inhibition of the RAAS Pathway
Imidapril itself is a prodrug that is inactive.[3] After oral administration, it is absorbed and hydrolyzed by hepatic carboxylesterases into its active metabolite, Imidaprilat.[3][10] Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6][16]
ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.[3][4]
By inhibiting ACE, Imidaprilat blocks the formation of Angiotensin II.[4] This leads to:
-
Vasodilation: Reduced levels of Angiotensin II cause the relaxation of blood vessels, decreasing total peripheral resistance.[16]
-
Reduced Aldosterone Secretion: Lower Angiotensin II levels lead to decreased aldosterone secretion, promoting the excretion of sodium and water, which reduces blood volume.[3][4]
The overall effect is a reduction in systemic blood pressure.[16]
Caption: The RAAS pathway and the inhibitory action of Imidaprilat on ACE.
References
- 1. Imidapril - Wikipedia [en.wikipedia.org]
- 2. Imidapril CAS#: 89371-37-9 [m.chemicalbook.com]
- 3. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Imidapril CAS#: 89371-37-9 [amp.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. primescholars.com [primescholars.com]
- 12. Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPT - Synthesis of Stable Imidapril Hydrochloride PowerPoint Presentation - ID:8008854 [slideserve.com]
- 14. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]
- 15. primescholars.com [primescholars.com]
- 16. medchemexpress.com [medchemexpress.com]
